molecular formula C10H16O2 B13418230 (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol

Cat. No.: B13418230
M. Wt: 168.23 g/mol
InChI Key: KYAWWMLPZVQQTF-XLKYRCCQSA-N
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Description

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol is an organic compound characterized by its unique structure featuring three conjugated double bonds and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which allows for the selective formation of conjugated dienes and trienes . This method typically involves the reaction of alkenyl halides with organozinc reagents in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double bonds can produce fully saturated alcohols.

Scientific Research Applications

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies of cellular processes and as a precursor for biologically active compounds.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol exerts its effects involves interactions with various molecular targets. The conjugated double bonds and hydroxyl groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E,6E)-2,7-Dimethyl-2,4,6-octatriene-1,8-diol is unique due to its specific arrangement of conjugated double bonds and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable for various research and industrial purposes.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2E,4E,6E)-2,7-dimethylocta-2,4,6-triene-1,8-diol

InChI

InChI=1S/C10H16O2/c1-9(7-11)5-3-4-6-10(2)8-12/h3-6,11-12H,7-8H2,1-2H3/b4-3+,9-5+,10-6+

InChI Key

KYAWWMLPZVQQTF-XLKYRCCQSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\CO)/C)/CO

Canonical SMILES

CC(=CC=CC=C(C)CO)CO

Origin of Product

United States

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